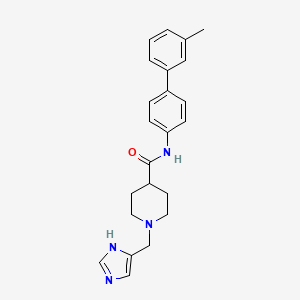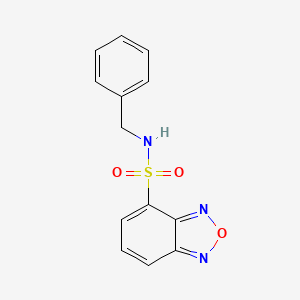![molecular formula C14H17N3O2 B5660329 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B5660329.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide" involves meticulous procedures to ensure the formation of the desired molecular structure. For instance, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a structurally similar compound, was synthesized and characterized using spectroscopic methods like FT-IR, 1H & 13C NMR, and ESI-MS. The synthesis process confirms the (E)-configuration of the hydrazonoic group through single-crystal X-ray diffraction, showcasing the precision required in synthesizing such complex molecules (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds akin to "N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide" has been a subject of extensive study. For example, the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, was elucidated using single-crystal X-ray diffraction and DFT calculations. The study highlighted the influence of intermolecular interactions on molecular geometry, emphasizing the complexity of these compounds' structural configurations (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving "N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide" and its derivatives are key to understanding their reactivity and potential applications. The compound's reactivity can be inferred from related molecules, such as the synthesis and reactions of pyrazolines, which involve complex reactions starting from substituted pyrazole derivatives, showcasing the diverse reactivity patterns these compounds can exhibit (Abdulla et al., 2013).
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-12(9-16-17(10)2)8-15-14(18)11-5-4-6-13(7-11)19-3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNQLNAAQRRONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-6-[4-(3-pyridinylmethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5660253.png)
![(3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5660272.png)
![N-{[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]methyl}-2-furamide](/img/structure/B5660284.png)


![3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5660304.png)
![3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660316.png)



![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B5660346.png)
![3-allyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660358.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5660359.png)